Octanecarboperoxoyl fluoride potassium
Description
Octanecarboperoxoyl fluoride potassium (OCPFK) is a specialized perfluorinated compound characterized by a fully fluorinated carbon chain (C8), a peroxo group (-O-O-), and a potassium counterion. These compounds are typically utilized in high-performance industrial applications, including fluoropolymer synthesis, surfactants, and specialty chemicals, owing to their extreme thermal stability and resistance to chemical degradation .
Properties
Molecular Formula |
C8H15FKO2 |
|---|---|
Molecular Weight |
201.30 g/mol |
InChI |
InChI=1S/C8H15FO2.K/c1-2-3-4-5-6-7-8(10)11-9;/h2-7H2,1H3; |
InChI Key |
WMXSIUFMICVNMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OF.[K] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanecarboperoxoyl fluoride potassium typically involves the reaction of octanecarboperoxoyl chloride with potassium fluoride. The reaction is carried out in an anhydrous environment to prevent the decomposition of the peroxy group. The general reaction can be represented as follows:
C8H17COOOCl+KF→C8H17COOOF+KCl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment with continuous monitoring of temperature and pressure to prevent any hazardous conditions.
Chemical Reactions Analysis
Types of Reactions
Octanecarboperoxoyl fluoride potassium undergoes various types of chemical reactions, including:
Oxidation: Due to its strong oxidizing properties, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to form corresponding alcohols and other reduced products.
Substitution: It can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled conditions to ensure the stability of the compound and to achieve the desired products.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Octanecarboperoxoyl fluoride potassium has a wide range of applications in scientific research, including:
Chemistry: It is used as an oxidizing agent in various organic synthesis reactions.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octanecarboperoxoyl fluoride potassium involves the generation of free radicals through the cleavage of the peroxy bond. These free radicals can initiate various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural and regulatory distinctions between OCPFK and related potassium-containing fluorinated compounds:
Key Observations :
- Perfluorinated vs. Non-Perfluorinated: Unlike potassium bifluoride (KHF₂), OCPFK and its analogs feature fully fluorinated carbon chains, which confer superior chemical inertness and thermal stability .
- Functional Groups : OCPFK’s peroxo group distinguishes it from sulfonate or carboxylate salts (e.g., CAS 335-24-0), making it more reactive in oxidation reactions .
- Potassium bifluoride, however, is subject to stricter trade controls .
Stability and Reactivity
Perfluorinated potassium salts exhibit exceptional stability due to strong C-F bonds. For example:
- Thermal Stability : Linear perfluorinated compounds (e.g., CAS 15742-62-8) decompose above 400°C, whereas cyclohexane-based derivatives (e.g., CAS 335-24-0) show even higher stability due to ring rigidity .
- Hydrolysis Resistance : Sulfonate salts (CAS 335-24-0) resist hydrolysis in acidic/alkaline conditions, unlike carboxylate or fluoride variants, which may degrade under extreme pH .
OCPFK’s peroxo group likely reduces its thermal stability compared to sulfonate analogs but enhances its utility as a radical initiator in polymerization .
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